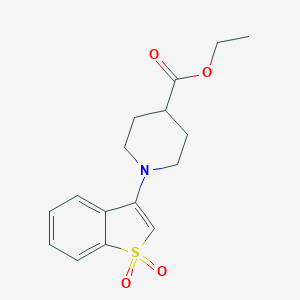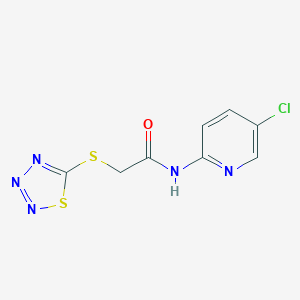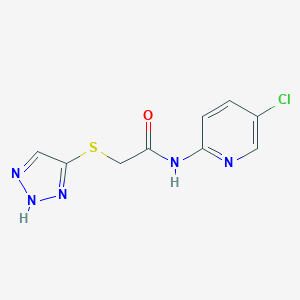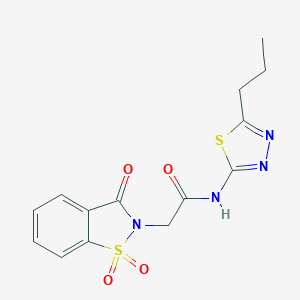![molecular formula C16H24N2O2S B249491 2-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B249491.png)
2-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide, also known as Boc-L-leucyl-L-leucyl-L-methionine thioester (Boc-Leu-Leu-Met-OSu) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research.
Wirkmechanismus
The mechanism of action of Boc-Leu-Leu-Met-OSu involves the cleavage of the thioester bond by proteases. Upon cleavage, the thioester bond is hydrolyzed, resulting in the release of the Boc-Leu-Leu-Met peptide and the formation of a thiol group.
Biochemical and physiological effects:
Boc-Leu-Leu-Met-OSu has been shown to have various biochemical and physiological effects. It has been found to be a potent inhibitor of proteases such as chymotrypsin, trypsin, and elastase. Additionally, Boc-Leu-Leu-Met-OSu has been shown to have anti-inflammatory effects by inhibiting the activity of neutrophils and reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Boc-Leu-Leu-Met-OSu in lab experiments is its high specificity towards proteases, allowing for accurate measurements of their enzymatic activity. However, one limitation of using Boc-Leu-Leu-Met-OSu is its susceptibility to hydrolysis, which can lead to false readings in experiments.
Zukünftige Richtungen
There are several future directions for the use of Boc-Leu-Leu-Met-OSu in biochemical and physiological research. One potential direction is the development of more potent inhibitors of proteases using Boc-Leu-Leu-Met-OSu as a template. Additionally, Boc-Leu-Leu-Met-OSu can be used to study the specificity of proteases towards their substrates in more detail, leading to a better understanding of their enzymatic activity. Finally, Boc-Leu-Leu-Met-OSu can be used to study the role of proteases in various disease states, such as cancer and inflammation.
Synthesemethoden
The synthesis of Boc-Leu-Leu-Met-OSu involves the reaction of tert-butylaminoacetic acid, 2,6-dimethylphenylacetic acid, and methionine with thionyl chloride to form the corresponding acid chlorides. These acid chlorides are then reacted with N-hydroxysuccinimide and dicyclohexylcarbodiimide to form the corresponding N-hydroxysuccinimide esters. Finally, the thiol group of methionine is reacted with the N-hydroxysuccinimide ester to form Boc-Leu-Leu-Met-OSu.
Wissenschaftliche Forschungsanwendungen
Boc-Leu-Leu-Met-OSu has been used in various biochemical and physiological research studies. It is commonly used as a substrate for proteases such as chymotrypsin, trypsin, and elastase to study their enzymatic activity. Additionally, Boc-Leu-Leu-Met-OSu has been used to study the inhibition of proteases by various inhibitors and to determine the specificity of proteases towards their substrates.
Eigenschaften
Produktname |
2-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide |
|---|---|
Molekularformel |
C16H24N2O2S |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
2-[2-(tert-butylamino)-2-oxoethyl]sulfanyl-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C16H24N2O2S/c1-11-7-6-8-12(2)15(11)17-13(19)9-21-10-14(20)18-16(3,4)5/h6-8H,9-10H2,1-5H3,(H,17,19)(H,18,20) |
InChI-Schlüssel |
DMBLCEMRGKJCOQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSCC(=O)NC(C)(C)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSCC(=O)NC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Tert-butylphenyl)sulfonyl]-2-phenyl-1,3-dioxolane](/img/structure/B249408.png)
![8-(1,1-Dioxido-1-benzothien-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B249409.png)
![3-[(4-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B249410.png)
![3-methyl-2-[(2-oxopropyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B249411.png)


![N-(1,3-benzodioxol-5-yl)-2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B249415.png)

![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-benzoxadiazepin-5-ol](/img/structure/B249417.png)

![2-({5-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-phenylethanone](/img/structure/B249429.png)
![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B249431.png)

